Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate

Description

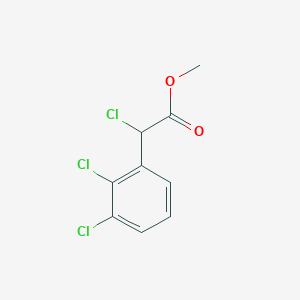

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate (CAS: CID 62224365) is a chlorinated phenylacetic acid ester with the molecular formula C₉H₇Cl₃O₂. Its SMILES representation is COC(=O)C(C1=C(C(=CC=C1)Cl)Cl)Cl, and its InChIKey is NKNAHSMAOKVDDU-UHFFFAOYSA-N . The compound features a central acetoxy group substituted with a chlorine atom and a 2,3-dichlorophenyl ring. It is commercially available as a building block for organic synthesis but is priced prohibitively (e.g., €1,048.00 per gram) .

Properties

IUPAC Name |

methyl 2-chloro-2-(2,3-dichlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O2/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNAHSMAOKVDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C(=CC=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and relevant case studies.

This compound is characterized by the presence of a chloroacetate moiety and two chlorine substituents on the phenyl ring. Its chemical structure can be represented as follows:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of chlorinated compounds similar to this compound. For example, compounds with similar structures have shown significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values for related compounds were reported to be as low as 250 µg/mL against S. aureus and B. cereus .

- In a comparative study, certain derivatives exhibited MIC values ranging from 250 µg/mL to 1000 µg/mL against multiple bacterial species .

Antiviral Activity

Research has also indicated that chlorinated aromatic compounds can exhibit antiviral properties. For instance, thiazole derivatives have shown efficacy against viruses such as the yellow fever virus . While specific data on this compound's antiviral activity is limited, its structural analogs have been effective in inhibiting viral replication.

Cytotoxicity and Safety Profile

The safety profile of this compound is crucial for its potential applications. Toxicological assessments have been conducted to evaluate its chronic toxicity and carcinogenicity using integrated approaches for testing and assessment (IATA). These studies emphasize the importance of understanding both acute and chronic effects of such chemicals on human health and the environment .

Case Study: Integrated Testing Approaches

A notable case study highlighted the use of integrated approaches to assess the chronic toxicity of agricultural chemicals, including chlorinated compounds. The study demonstrated that while some derivatives showed promising biological activity, they also posed risks that needed to be carefully evaluated through rigorous testing protocols .

Research Findings Summary

Scientific Research Applications

Organic Synthesis

Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. It is often utilized in the preparation of pharmaceuticals and agrochemicals due to its versatile reactivity.

Medicinal Chemistry

This compound has shown potential as a precursor for developing pharmaceuticals with various biological activities, including:

- Antimicrobial Properties : Research indicates that derivatives exhibit significant antibacterial activity against pathogens such as Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values reported as low as 8 μg/mL for certain derivatives .

- Enzyme Inhibition : Studies have demonstrated its ability to inhibit specific enzymes involved in bacterial metabolism, which is crucial for developing new antimicrobial agents .

Material Science

This compound is utilized in the preparation of polymers and advanced materials. Its unique chemical structure allows for the development of materials with enhanced properties suitable for various industrial applications.

Antibacterial Activity

Recent studies have focused on the antibacterial properties of this compound. For instance:

- Study on Streptococcus pneumoniae : A series of derivatives were synthesized and tested for their antibacterial activity. The results indicated that certain modifications significantly enhanced efficacy against this pathogen.

Pharmacokinetics

Research into the pharmacokinetics of this compound reveals its absorption characteristics and metabolic pathways:

- Absorption and Distribution : Similar compounds are typically absorbed through the gastrointestinal tract or lungs and distributed throughout the body via the bloodstream.

- Metabolism : The liver plays a crucial role in metabolizing these compounds, influencing their biological activity and toxicity profiles.

Toxicological Assessments

Toxicological studies are essential to determine the safety profile of this compound:

- In Vitro Toxicity Tests : Assessments have shown varying levels of cytotoxicity depending on the concentration and exposure duration, highlighting the need for careful evaluation in pharmaceutical applications.

Summary Table of Biological Activities

Comparison with Similar Compounds

Structural Analogs: Substituent Effects on Reactivity and Properties

Functional Group Variants: Amino and Hydroxy Derivatives

Table 2: Functional Group Modifications and Properties

Key Observations:

- Amino Substitution: Replacing chlorine with an amino group (e.g., Methyl 2-amino-2-(2,3-dichlorophenyl)acetate) increases molecular weight (234.08 g/mol vs. 234.08 g/mol) and introduces hydrogen-bonding capacity, enhancing solubility in polar solvents .

- Hydroxy Derivatives : Methyl 2-(3-chlorophenyl)-2-hydroxyacetate’s hydroxyl group may render it susceptible to oxidation or ester hydrolysis, unlike the stable chloro analogs .

Boronate and Heterocyclic Derivatives

- Methyl 2-(2,3-dichloro-4-boronophenyl)acetate: A boronate ester analog (C₁₃H₁₅BCl₂O₄) synthesized via Pd-catalyzed coupling, serving as a key intermediate for Suzuki-Miyaura reactions . This contrasts with the target compound, which lacks functional handles for cross-coupling.

Preparation Methods

Chloromethylation of Dichlorophenylacetate Esters

- Starting Material: Methyl 2-(2,3-dichlorophenyl)acetate

- Reagent: Chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

- Solvent: Often anhydrous solvents like dichloromethane or tetrahydrofuran (THF)

- Conditions: Low temperature (0–5 °C) to avoid side reactions, followed by reflux to complete the reaction

Mechanism: The chlorination targets the alpha position adjacent to the ester group, converting the methyl group into a chloromethyl substituent, yielding the desired this compound.

- Methyl 2-(2,3-dichlorophenyl)acetate is dissolved in dry dichloromethane.

- Thionyl chloride is added dropwise at 0 °C.

- The mixture is stirred and then refluxed for 1–2 hours.

- The reaction mixture is quenched with water and extracted.

- The organic layer is dried and purified by distillation or recrystallization.

This method is supported by analogous chlorination procedures in literature where alpha-chlorination of arylacetates is achieved efficiently with thionyl chloride.

Halogen Exchange and Esterification Routes

- Starting Material: 2,3-dichlorophenylacetic acid or its acid chloride

- Reagents: Methanol for esterification, chlorine or N-chlorosuccinimide (NCS) for chlorination

- Catalysts: Acid catalysts such as sulfuric acid or Lewis acids for esterification

- Conditions: Esterification typically performed under reflux; chlorination under controlled temperature to avoid over-chlorination

- 2,3-Dichlorophenylacetic acid is first converted to its methyl ester by reaction with methanol in the presence of acid catalyst.

- The methyl ester is then subjected to alpha-chlorination using chlorine gas or NCS, often in the presence of a radical initiator or UV light.

- The reaction is monitored to prevent multiple chlorination.

This approach allows stepwise control and purification at each stage, enhancing product purity.

Optimization and Research Findings

Recent research on related chlorinated phenylacetate derivatives emphasizes the importance of microwave-assisted synthesis to reduce reaction times and improve yields. For instance, microwave heating in the alkylation and epoxidation steps of related compounds has shown significant improvements in efficiency.

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Yield | ~5–10% | Up to 29% |

| Temperature Control | Requires careful monitoring | More uniform heating |

| Energy Consumption | Higher | Lower |

Such techniques could be adapted for the preparation of this compound to optimize industrial synthesis.

Analytical Characterization

The synthesized compound is typically characterized by:

- Nuclear Magnetic Resonance (NMR): Confirming the chloromethyl group and aromatic substitution pattern.

- Infrared Spectroscopy (IR): Showing ester carbonyl peaks (~1735 cm⁻¹) and C–Cl stretching.

- Mass Spectrometry (MS): Molecular ion peak consistent with the chlorinated ester.

- Melting/Boiling Points: Matching literature values to confirm purity.

Summary Table of Preparation Routes

| Method | Starting Material | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Alpha-Chlorination with SOCl2 | Methyl 2-(2,3-dichlorophenyl)acetate | Thionyl chloride, 0 °C to reflux | Direct, high selectivity | Requires dry conditions |

| Halogen Exchange + Esterification | 2,3-Dichlorophenylacetic acid | Methanol, acid catalyst, chlorine/NCS | Stepwise control, high purity | Multi-step, longer process |

| Microwave-Assisted Alkylation and Epoxidation (analogous) | Halogenoacetophenones | Microwave heating, K2CO3, TMSOI | Reduced reaction time, improved yield | Requires specialized equipment |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-chloro-2-(2,3-dichlorophenyl)acetate, and how can purity be optimized?

- Methodological Answer : A common approach involves esterification of the corresponding carboxylic acid derivative. For example, refluxing 2-chloro-2-(2,3-dichlorophenyl)acetic acid with methanol in the presence of concentrated sulfuric acid as a catalyst, followed by ice-water quenching, filtration, and recrystallization from ethanol . Purity optimization requires strict control of reaction time (e.g., 4–6 hours), stoichiometric ratios, and post-synthetic purification via column chromatography or HPLC. Analytical techniques like GC-MS or NMR should confirm purity (>98%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR resolve the ester methyl group (~3.7 ppm for ), chlorine-substituted aromatic protons (~7.0–7.5 ppm), and carbonyl signals (~170 ppm in ) .

- IR : Stretching vibrations for ester C=O (~1740 cm) and C-Cl bonds (~550–750 cm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 268 for [M+H]) and fragmentation patterns confirm the structure .

- X-ray Crystallography : For solid-state structure elucidation, SHELX software is widely used to refine crystallographic data .

Q. What preliminary assays are recommended to assess biological activity?

- Methodological Answer :

- In vitro enzyme inhibition : Screen against targets like acetylcholinesterase or cytochrome P450 using spectrophotometric assays.

- Cytotoxicity : MTT assays on cell lines (e.g., HEK-293) to evaluate IC values.

- Molecular docking : Preliminary computational studies (e.g., AutoDock Vina) to predict binding affinities to receptors like GPCRs or ion channels .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, given the compound’s chiral center?

- Methodological Answer : The central carbon bearing Cl and the dichlorophenyl group is stereogenic. To control configuration:

- Use chiral catalysts (e.g., BINOL-derived Lewis acids) in asymmetric synthesis.

- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

- Crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Reproducibility checks : Verify assay conditions (e.g., pH, temperature, solvent).

- Analytical validation : Confirm compound identity and purity using orthogonal methods (e.g., LC-MS + NMR).

- Meta-analysis : Compare structural analogs (e.g., methyl 2-(3,4-dichlorophenyl)acetate derivatives) to identify substituent-specific trends .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron distribution and reactive sites (e.g., electrophilic aromatic substitution on the dichlorophenyl ring).

- Transition state analysis : Simulate nucleophilic attack at the ester carbonyl using Gaussian or ORCA software.

- Solvent effects : Apply COSMO-RS to predict solubility and reaction rates in polar aprotic solvents .

Q. What experimental design optimizes catalytic efficiency in large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (catalyst loading, temperature, solvent ratio).

- Continuous flow chemistry : Improve yield and reduce side reactions via microreactors.

- Green chemistry metrics : Track atom economy (>80%) and E-factor (<5) to minimize waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.